N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Descripción
N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a heterocyclic acetamide derivative featuring a fused imidazo[1,2-c]quinazolinone core. This compound incorporates a sulfanyl (-S-) bridge connecting a 3-methoxyanilino group to the quinazolinone scaffold, with a cyclohexyl-substituted acetamide moiety at the 2-position.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O4S/c1-36-19-11-7-10-18(14-19)29-24(34)16-37-27-31-21-13-6-5-12-20(21)25-30-22(26(35)32(25)27)15-23(33)28-17-8-3-2-4-9-17/h5-7,10-14,17,22H,2-4,8-9,15-16H2,1H3,(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCKNBOCILPBFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a synthetic compound with potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews its biological activity based on various studies, highlighting its anticancer properties, antibacterial effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes:
- Cyclohexyl group : Enhances lipophilicity and potential bioavailability.
- Imidazo[1,2-c]quinazoline moiety : Known for various biological activities, including anticancer properties.
- Methoxyanilino and thioether functionalities : These groups may contribute to the compound's reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide exhibits significant anticancer activity.
In Vitro Studies
- Cell Line Testing : The compound was tested against several cancer cell lines, including non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines. The results indicated:
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival, although detailed mechanistic studies are still required.
Antibacterial Activity
In addition to its anticancer properties, the compound has shown antibacterial activity in preliminary screenings. It was evaluated against various bacterial strains, demonstrating moderate effectiveness. The specific mechanisms by which it exerts antibacterial effects are under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the core structure significantly affect biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy groups | Increased lipophilicity and improved cellular uptake |
| Variation in cyclohexyl substitution | Alters binding affinity to target proteins |
| Changes in the imidazoquinazoline core | Impacts cytotoxicity and selectivity towards cancer cells |
These findings highlight the importance of structural modifications in enhancing the therapeutic potential of similar compounds.
Case Studies
Several case studies have been documented that illustrate the efficacy of related compounds:
- Compound 4.10 : Identified in a series of synthesized derivatives, it exhibited selective toxicity towards NSCLC cell lines, reinforcing the potential of imidazoquinazoline derivatives in targeted cancer therapy .
- Antimicrobial Efficacy : Compounds structurally similar to N-cyclohexyl derivatives have been shown to inhibit bioluminescence in Photobacterium leiognathi, indicating potential applications in antimicrobial therapy .
Comparación Con Compuestos Similares
Core Heterocycle Modifications
- Compound 22 (): 2-(1-cyclohexyl-1H-benzo[d]imidazole-2-yl)acetate Differences: Replaces the imidazoquinazolinone core with a benzoimidazole ring. Impact: Reduced hydrogen-bonding capacity due to the absence of the quinazolinone’s carbonyl groups. The acetate ester (vs. acetamide) may alter metabolic stability .
10VP91 () : 2-(1-Cyclohexyl-1H-benzo[d]imidazole-2-yl)-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-1-yl)acetamide
- Compound in : N-(3-methoxyphenyl)-2-[4-methyl-5-[2-(3-methylsulfanylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]acetamide Differences: Triazole ring replaces imidazoquinazolinone; methylsulfanyl group modifies electronic properties. Impact: Triazole’s π-π stacking ability may enhance binding to aromatic residues in enzymes .
Substituent Variations
- Compound in : N-cyclohexyl-3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide Differences: Propanamide chain (vs. acetamide) and 2-methoxyphenyl (vs. 3-methoxyanilino). Impact: Longer alkyl chain increases lipophilicity; ortho-methoxy group may sterically hinder interactions .
Common Strategies
- Ester Hydrolysis and Coupling (): Compound 22 is synthesized via esterification and purified via flash chromatography. The target compound likely follows similar steps, substituting reagents to introduce the imidazoquinazolinone core .
- Amide Bond Formation () :
Physicochemical and Bioactive Properties
Table 1: Comparative Analysis of Key Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
